molecular formula C17H26N4O2 B6461182 tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2548993-96-8

tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B6461182
CAS RN: 2548993-96-8
M. Wt: 318.4 g/mol
InChI Key: UOHBHDGLUGNWJB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is often used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . These studies provide detailed information about the atomic arrangement and bonding in the molecule. The InChI code for a similar compound is 1S/C13H21N5O2/c1-13 (2,3)20-12 (19)18-6-4-17 (5-7-18)11-8-10 (14)15-9-16-11/h8-9H,4-7H2,1-3H3, (H2,14,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point range of 117 - 119 °C and a density of 1.03 g/cm3 . The compound is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-18-14(13-5-6-13)11-15(19-12)20-7-9-21(10-8-20)16(22)23-17(2,3)4/h11,13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHBHDGLUGNWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate

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